4-chloro-N'-methyl-N-(4-methylphenyl)benzenecarboximidamide
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Overview
Description
4-chloro-N’-methyl-N-(4-methylphenyl)benzenecarboximidamide is an organic compound that belongs to the class of carboximidamides. This compound is characterized by the presence of a chloro group, a methyl group, and a benzenecarboximidamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-methyl-N-(4-methylphenyl)benzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with N-methyl-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-methyl-N-(4-methylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-chloro-N’-methyl-N-(4-methylphenyl)benzenecarboximidamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-methyl-N-(4-methylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylaniline: Shares the chloro and methyl groups but differs in the overall structure.
p-Chlorocresol: Contains a chloro and methyl group on a phenol ring, used as a disinfectant and preservative.
Uniqueness
4-chloro-N’-methyl-N-(4-methylphenyl)benzenecarboximidamide is unique due to its specific combination of functional groups and its applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H15ClN2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
4-chloro-N'-methyl-N-(4-methylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H15ClN2/c1-11-3-9-14(10-4-11)18-15(17-2)12-5-7-13(16)8-6-12/h3-10H,1-2H3,(H,17,18) |
InChI Key |
UJBBBVSBCGQUOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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